molecular formula C16H20N2O4S2 B15100074 N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B15100074
M. Wt: 368.5 g/mol
InChI Key: LWDVYBFAQXLSQR-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a thiazole derivative characterized by a fused thieno-thiazole core, a 3-methoxyphenyl substituent, and a branched 2-methylpropanamide group. Its molecular formula is C₁₇H₁₉N₂O₄S₂, with a molecular weight of 379.5 g/mol (estimated based on structural analogs in and ). The compound’s stereochemistry (E-configuration) and electron-rich methoxy group influence its reactivity and biological interactions, positioning it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H20N2O4S2/c1-10(2)15(19)17-16-18(11-5-4-6-12(7-11)22-3)13-8-24(20,21)9-14(13)23-16/h4-7,10,13-14H,8-9H2,1-3H3

InChI Key

LWDVYBFAQXLSQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methylpropanamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Physicochemical Properties

The compound’s uniqueness lies in its 3-methoxyphenyl and 2-methylpropanamide substituents, which distinguish it from analogs. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-methoxyphenyl, 2-methylpropanamide 379.5 Thieno-thiazole, sulfone, amide
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide 3-methoxyphenyl, propanamide (Z-isomer) 354.4 Thieno-thiazole, sulfone, amide
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide 4-fluorophenyl, 3-phenylpropanamide 423.4 Thieno-thiazole, sulfone, fluorophenyl
N-[(2Z)-3-(5-chloro-2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide 5-chloro-2-methylphenyl, propanamide 397.9 Thieno-thiazole, sulfone, chloro, methyl
N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide 3-CF₃-phenyl, 2-methoxyacetamide 426.9 Thieno-thiazole, sulfone, CF₃, methoxy

Key Observations:

  • Stereochemistry : The E-configuration in the target compound may enhance steric accessibility compared to Z-isomers (e.g., ).
  • Amide Branching : The 2-methylpropanamide group increases lipophilicity versus linear analogs (e.g., propanamide in ).

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